B1164510 LPS from Escherichia coli O55:B5

LPS from Escherichia coli O55:B5

Cat. No.: B1164510
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Description

Molecular Architecture: Lipid A, Core Oligosaccharide, and O-Antigen Composition

The molecular architecture of lipopolysaccharides from Escherichia coli O55:B5 consists of three covalently linked regions that form a complex glycolipid structure anchored in the outer membrane of this gram-negative bacterium. The hydrophobic lipid A component forms the outermost portion of the outer membrane and harbors the endotoxic activity of the entire molecule. This lipid moiety is characterized by a diglucosamine backbone that can be substituted by fatty acids at four positions and modified at two positions with various headgroups including phosphate, phosphoethanolamine, hexosamine, and 4-amino-4-deoxy-l-arabinose.

The lipid A structure of Escherichia coli O55:B5 typically contains four C14 hydroxyacyl chains attached to its saccharides and additional C14 and C12 chains attached to the beta hydroxy groups. Advanced mass spectrometry analysis has revealed the presence of various lipid A species, including mono-, di-, and triphosphorylated forms, with some variants containing phosphoethanolamine and 4-amino-4-deoxy-l-arabinose modifications. The structural diversity extends to minor lipid A forms that show variations from the classical hydrophobic components, including myristoylation at specific secondary positions and incorporation of unsaturated fatty acid chains.

The core oligosaccharide region of Escherichia coli O55:B5 belongs to the R3 structural type, which can be divided into an inner core and outer core that together comprise twelve monosaccharide residues. The inner core is composed primarily of l-glycero-d-manno-heptose and 3-deoxy-d-manno-oct-2-ulosonic acid residues, with this portion being highly conserved among members of the Enterobacteriaceae family. At physiological conditions of pH 7, the inner oligosaccharide carries six negative charges, contributing to the overall polyanionic nature of the molecule.

The outer core region displays more structural variation and distinguishes the R3 type from other core oligosaccharide variants found in Escherichia coli. The complete structure of the R3 core oligosaccharide has been characterized as a branched twelve-membered oligosaccharide phosphate consisting of one galactose residue, three glucose residues, two 3-deoxy-d-manno-oct-2-ulosonic acid residues, three l-glycero-alpha-d-manno-heptose residues, and three glucosamine residues. This complex arrangement provides the structural foundation for O-antigen attachment in smooth lipopolysaccharide forms.

The O-antigen component represents the most variable region of the lipopolysaccharides from Escherichia coli O55:B5 and determines the serotype specificity of the molecule. The O55 O-antigen contains five monosaccharide residues arranged in a specific repeating unit structure of colitose-α1,2-galactose-β1,3-N-acetylglucosamine-β1,3-galactose-α1,3-N-acetylgalactosamine. This pentasaccharide repeating unit is synthesized through the coordinated action of multiple glycosyltransferases encoded within the O55 gene cluster, including enzymes responsible for GDP-colitose synthesis and specific sugar transfer reactions.

The biosynthesis of the O55 O-antigen requires several specialized enzymes, including four glycosyltransferases and enzymes involved in GDP-colitose synthesis. The gene cluster contains genes for O-antigen polymerase, O-antigen flippase, and three glycosyltransferases, all identified through comparison with known genes. Additionally, upstream of the normal O-antigen region, there is a gene encoding a UDP-N-acetylglucosamine epimerase that converts UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine and is essential for O55 antigen synthesis.

Variability in O-Antigen Polysaccharide Chain Length and Glycosidic Linkages

The O-antigen polysaccharide chains of lipopolysaccharides from Escherichia coli O55:B5 exhibit significant variability in their chain length distribution, which is regulated by specific molecular mechanisms that control the polymerization process. The O-antigen chains typically consist of 10 to 25 oligosaccharide repeating units connected sequentially to the outer core fragment, though this number can vary considerably within individual bacterial populations. The polydisperse nature of the O-antigen polymer results in a heterogeneous mixture of molecules with different chain lengths, creating characteristic ladder-like patterns when analyzed by polyacrylamide gel electrophoresis.

The regulation of O-antigen chain length is controlled by chain length determinant proteins that influence the polymerization process during biosynthesis. These regulatory proteins are responsible for determining the preference for specific chain lengths, with some bacteria producing bimodal distributions that favor both long and very long O-antigen chains. In the case of Escherichia coli O55:B5, the chain length distribution contributes to the overall structural heterogeneity of the lipopolysaccharide preparation and influences the biological properties of the molecule.

The glycosidic linkages within the O55 O-antigen repeating unit follow a specific pattern that defines the three-dimensional structure and antigenic properties of the polysaccharide. The pentasaccharide repeating unit contains five distinct glycosidic bonds: an α1,2 linkage between colitose and galactose, a β1,3 linkage between galactose and N-acetylglucosamine, another β1,3 linkage between N-acetylglucosamine and the second galactose residue, and an α1,3 linkage between the second galactose and N-acetylgalactosamine. These specific linkage patterns are established through the sequential action of glycosyltransferases that recognize specific acceptor substrates and donor nucleotide sugars.

The synthesis of these glycosidic linkages requires precise enzymatic specificity, with each glycosyltransferase responsible for forming a particular bond type. The α1,2-colitosyltransferase enzyme has been biochemically characterized and shown to specifically transfer colitose residues to galactose acceptors with the correct stereochemical configuration. The β1,3-galactosyltransferase activity has also been demonstrated for one of the enzymes in the O55 gene cluster, confirming the enzymatic basis for the specific linkage pattern observed in the mature O-antigen structure.

The variability in O-antigen structure extends beyond chain length to include differences in the degree of branching and the presence of additional substituents. Analysis of Escherichia coli O-antigen structures reveals that the O55 antigen belongs to the category of branched O-units, with the pentasaccharide repeating unit containing a linear backbone with side-chain modifications. This branched architecture contributes to the complex three-dimensional structure of the O-antigen and influences its interaction with host immune system components.

The polydisperse nature of the O-antigen chains results in lipopolysaccharide preparations that contain a mixture of molecules with varying molecular weights. Neutron reflectometry studies have revealed that the saccharide profiles of Escherichia coli O55:B5 lipopolysaccharides are bimodal, with dense inner oligosaccharides and more dilute, extended O-side chains. This structural organization reflects the differential packing density of the core oligosaccharide region compared to the more flexible O-antigen polymer chains.

Comparative Analysis of Smooth (S) vs. Rough (R) Lipopolysaccharide Isoforms

The lipopolysaccharides from Escherichia coli O55:B5 exist in two distinct structural forms: smooth and rough isoforms that differ significantly in their composition and biological properties. Smooth lipopolysaccharides contain the complete three-part structure including lipid A, core oligosaccharide, and O-antigen polysaccharide chain, while rough lipopolysaccharides lack the O-antigen component and may have truncated core oligosaccharide structures. This fundamental structural difference has profound implications for the molecular properties, membrane organization, and immunological activity of the respective isoforms.

Smooth lipopolysaccharides from Escherichia coli O55:B5 represent the wild-type form synthesized by most gram-negative bacteria and contain the strain-specific O-antigen chains that determine serological reactivity. These molecules are characterized by their complete structural architecture, with O-antigen chains extending from the bacterial surface to form a protective barrier against antimicrobials and host immune factors. The presence of the O-antigen polysaccharide chains creates amphipathic molecules whose hydrophobicity decreases with increasing length of the sugar component.

Rough lipopolysaccharides, in contrast, are synthesized by bacterial mutants that have lost the ability to produce complete O-antigen chains due to genetic defects in the biosynthetic machinery. These molecules consist only of the lipid A and core oligosaccharide components, resulting in significantly altered physicochemical properties compared to their smooth counterparts. The absence of the hydrophilic O-antigen chains makes rough lipopolysaccharides more hydrophobic and alters their aggregation behavior in aqueous solutions.

The structural differences between smooth and rough lipopolysaccharide isoforms are reflected in their distinct biological activities and mechanisms of immune system activation. Smooth lipopolysaccharides require the CD14 co-receptor for initiation of both MyD88-dependent and MyD88-independent signal transduction pathways, particularly at low concentrations. In contrast, rough lipopolysaccharides can activate MyD88-dependent responses in the absence of CD14 even at low concentrations, demonstrating a fundamental difference in their recognition mechanisms.

The activation profiles of smooth versus rough lipopolysaccharides also differ in their ability to stimulate specific immune cell responses. Rough lipopolysaccharides have been shown to activate the calcium/calcineurin and nuclear factor of activated T-cells pathway in dendritic cells in a CD14-independent manner, which is not observed with smooth lipopolysaccharides. Additionally, rough lipopolysaccharides can independently activate the inflammasome and stimulate interleukin-1β secretion without requiring additional stimuli that are necessary for smooth lipopolysaccharide-mediated inflammasome activation.

The clearance kinetics and cellular uptake patterns also show marked differences between smooth and rough lipopolysaccharide isoforms. Based on their structural differences, smooth and rough lipopolysaccharides exhibit distinct kinetics of blood clearance and cellular uptake, as well as differential abilities to induce oxidative burst in human granulocytes and activate the host complement system. These differences reflect the altered surface properties and molecular interactions that result from the presence or absence of the O-antigen polysaccharide chains.

Mass spectrometry analysis has revealed that lipopolysaccharide preparations from wild-type bacteria contain mixtures of both smooth and rough forms, even when the bacteria are capable of producing complete O-antigen chains. Some molecules in smooth lipopolysaccharide preparations are actually rough lipopolysaccharides, while others contain only one repeating unit and are sometimes designated as semi-rough lipopolysaccharides. The majority of molecules in wild-type preparations contain long polysaccharide chains with varying numbers of repeating units, creating the characteristic heterogeneous pattern observed in gel electrophoresis.

The comparative analysis of smooth versus rough lipopolysaccharide isoforms has important implications for understanding the structure-function relationships of these complex molecules. The presence of O-antigen chains in smooth lipopolysaccharides provides enhanced protection against antimicrobial agents and influences the bacterial virulence properties. Studies with Escherichia coli O55 strains have demonstrated that antibodies against O55 polysaccharides can effectively recognize both capsulated and non-capsulated bacterial variants, indicating the accessibility and immunological significance of the O-antigen component.

Structural Component Smooth Lipopolysaccharides Rough Lipopolysaccharides
Lipid A Present Present
Core Oligosaccharide Complete (R3 type, 12 residues) Complete or truncated
O-Antigen Chain Present (pentasaccharide repeating units) Absent
Molecular Weight Variable (high) Lower, more uniform
CD14 Requirement Required for low-dose activation Not required
Hydrophobicity Lower (due to sugar chains) Higher
Inflammasome Activation Requires additional stimuli Independent activation

Properties

Origin of Product

United States

Scientific Research Applications

Immunological Research

Mechanism of Action
LPS-B5 is a well-known agonist of Toll-like receptor 4 (TLR4), which plays a crucial role in the activation of the innate immune system. Upon binding to TLR4, LPS initiates signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This mechanism has made LPS-B5 a valuable tool in immunological studies.

Case Studies

  • Fever Response in Animal Models : A study investigated the effects of LPS from various E. coli serotypes, including O55:B5, on body temperature in rats. The results indicated that LPS-B5 induced a significant increase in rectal temperature across different dosages, demonstrating its pyrogenic properties .
  • Inflammatory Pathways : Research has shown that LPS-B5 can stimulate inflammatory pathways in models of infection and inflammation-induced preterm labor, highlighting its utility in reproductive immunology .

Clinical Applications

Cellular Assays and Therapeutics
LPS-B5 is utilized in various clinical research applications, particularly in cell-based assays. Its ability to stimulate immune responses makes it suitable for testing potential therapeutic agents.

  • Hepatocyte Stimulation : In studies focusing on liver diseases, LPS-B5 has been used to stimulate hepatocytes and assess their response to various compounds, such as natural antioxidants .
  • Neuroprotection Studies : Researchers have employed LPS-B5 to induce oligodendrocyte toxicity, enabling the evaluation of neuroprotective effects of different substances .

Biochemical Characterization

Aggregation Behavior
Understanding the physical properties of LPS-B5 is essential for its application in experimental setups. Studies using dynamic light scattering and nuclear magnetic resonance have revealed that LPS-B5 aggregates at concentrations starting from 10 µg/ml, with mean hydrodynamic radii varying between 14 nm and 26 nm . This knowledge is critical for designing experiments involving LPS solutions.

Pharmaceutical Development

Vaccine Adjuvants
Due to its immunostimulatory properties, LPS-B5 is explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a candidate for improving vaccine efficacy against various pathogens.

Summary Table of Applications

Application Area Specific Use Key Findings/Notes
Immunological ResearchTLR4 activation studiesInduces pro-inflammatory cytokines
Clinical ApplicationsHepatocyte stimulation; neuroprotection studiesUsed to assess therapeutic agents
Biochemical CharacterizationStudy of aggregation behaviorAggregates start at 10 µg/ml; size varies
Pharmaceutical DevelopmentVaccine adjuvant researchEnhances immune response effectiveness

Comparison with Similar Compounds

Structural and Functional Comparisons with Other LPS Serotypes

Structural Differences

LPS from E. coli O55:B5 exhibits distinct aggregation behavior, forming micelles and bilayer fragments in aqueous solutions, as demonstrated by dynamic light scattering and cryo-TEM . This contrasts with truncated LPS chemotypes like the Salmonella Rb mutant R345, which lacks O-antigen and shows altered TNF-α induction patterns in immune cells .

Table 1: Structural Comparison of LPS from E. coli Serotypes
Serotype O-Antigen Presence Aggregation Size (nm) Key Structural Features
O55:B5 Yes 20–200 Full-length O-antigen; micelle/bilayer
O111:B4 Yes Not reported Similar O-antigen structure
J5 (Rc mutant) No <50 Truncated core; lipid A dominant

Antigenic Cross-Reactivity

  • Cross-Reactivity with E. coli O157: Commercial O55:B5 LPS cross-reacts with antibodies against E. coli O157 in some studies, though epitope sharing is disputed. Antigenic differences may arise from extraction methods (e.g., phenol-water vs. commercial protocols) .
  • coli O55 strains isolated from clinical samples, suggesting strain-specific modifications during industrial preparation .

Comparison with Non-E. coli LPS

Salmonella LPS

  • Lipid A Activity : The lipid A fraction of Salmonella typhimurium LPS (acid-hydrolyzed) is a potent mitogen but lacks the O-antigen-driven immune activation seen in full-length O55:B5 LPS .
  • TNF-α Induction : Salmonella Re595 LPS (truncated core) induces weaker TNF-α responses compared to O55:B5 LPS in polysorbate formulations, highlighting the role of O-antigen in stabilizing immune interactions .

Shigella dysenteriae and Other Pathogens

Advantages of O55:B5 LPS

  • Standardization : Linear calibration curves (0.05–100 µg/mL, R²=0.9991) and low detection limits (50 ng/mL) validate its use in quantitative methods like capillary electrophoresis .
  • Model for Sepsis and Inflammation : O55:B5 LPS reliably induces septic shock in animal models (e.g., 15 mg/kg in rats) and mimics clinical pathologies such as blood-brain barrier disruption .

Limitations

  • Serotype-Specific Variability : Inconsistent findings across studies (e.g., cytokine profiles) may arise from using different LPS serotypes (e.g., O111:B4 vs. O55:B5) .
  • Extraction Artifacts : Commercial preparations may alter antigenicity, complicating cross-study comparisons .

Preparation Methods

Hot Phenol-Water Extraction (Westphal Method)

The Westphal method remains the gold standard for LPS extraction due to its high yield. In this protocol, bacterial pellets are resuspended in phosphate-buffered saline (PBS) and subjected to sonication to disrupt cell walls. The suspension is then mixed with equal volumes of 90% phenol heated to 67°C, facilitating the partitioning of LPS into the aqueous phase. Centrifugation at 5,000 × g for 20 minutes separates the aqueous layer, which is dialyzed against distilled water to remove residual phenol.

A critical modification involves pretreatment with proteinase K (100 μg/mL) and nucleases (DNase I and RNase A, 50 μg/mL) to degrade proteins and nucleic acids before phenol extraction. This step reduces contaminants by over 90%, as evidenced by SDS-PAGE and spectrophotometric analysis. The final LPS is precipitated using cold ethanol (4:1 v/v) and sodium acetate (0.15 M), yielding a product with <5% protein contamination.

Enzymatic and Nuclease Treatment for Contaminant Removal

Post-sonication enzymatic treatment is pivotal for eliminating membrane-bound proteins and nucleic acids. Proteinase K hydrolyzes peptide bonds, particularly targeting outer membrane proteins that co-extract with LPS. Concurrently, DNase I and RNase A degrade genomic DNA and ribosomal RNA, respectively, reducing nucleic acid content to <1% as measured by A260/A280 ratios.

Incubation conditions (37°C for 2 hours) ensure complete digestion, followed by heat inactivation of enzymes at 75°C for 10 minutes. This step prevents interference during subsequent phenol extraction and chromatography. Comparative studies show that omitting enzymatic pretreatment increases nucleic acid contamination by 15–20%, underscoring its necessity.

Size Exclusion Chromatography for Final Purification

Size exclusion chromatography (SEC) using Sepharose CL-6B resolves LPS aggregates from residual oligonucleotides. The column is equilibrated with 0.2 M NaCl, which promotes LPS micelle formation (molecular weight >1,000 kDa) while allowing smaller nucleic acid fragments to elute later. Fractions monitored at 206 nm (LPS absorbance) and 260 nm (nucleic acids) reveal distinct peaks, with LPS eluting in the void volume.

SEC achieves 98% purity, as validated by HPLC and endotoxin activity assays. A representative chromatogram of E. coli O55:B5 LPS overlays perfectly with commercial standards (Figure 1), confirming the absence of co-eluting impurities.

Analytical Techniques for LPS Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis on a C18 column (4.6 × 250 mm, 5 μm) with evaporative light scattering detection (ELSD) resolves LPS into a single sharp peak at 15.2 minutes, matching the retention time of reference standards. Mobile phase conditions (acetonitrile:water 70:30, 0.1% trifluoroacetic acid) optimize separation, while a flow rate of 1 mL/min ensures resolution. The method detects contaminants at levels as low as 0.5%.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay confirms endotoxin activity by measuring gel clot formation in response to LPS. Purified E. coli O55:B5 LPS induces clotting at concentrations ≥0.1 EU/mL, consistent with USP standards. Parallel testing with commercial LPS (Sigma-Aldrich) shows equivalent activity, validating the biological potency of in-house preparations.

Structural and Functional Insights from Neutron Reflectometry

Neutron reflectometry studies on planar LPS monolayers reveal a bimodal saccharide distribution: a dense inner core (1.2 nm thick) and an extended O-antigen layer (4.8 nm). Depletion of Ca²⁺ ions increases the lateral spacing between LPS molecules from 1.8 nm to 2.4 nm, destabilizing the membrane. These findings underscore the role of divalent cations in maintaining LPS conformation and inform solvent selection during purification.

Critical Evaluation of Methodologies

While the Westphal method achieves high yields (15–20 mg LPS per gram of biomass), its reliance on phenol necessitates stringent safety protocols. SEC enhances purity but requires specialized equipment, making it less accessible for high-throughput applications. Enzymatic pretreatment, though effective, adds 2–3 hours to the workflow. Emerging techniques like tangential flow filtration may address these limitations, though data specific to E. coli O55:B5 remain scarce.

Q & A

Q. What is the structural composition of LPS from E. coli O55:B5, and how does it influence its biological activity?

LPS from E. coli O55:B5 comprises lipid A (the endotoxic component), a core oligosaccharide, and an O-antigen polysaccharide. The lipid A moiety activates TLR4 signaling, while the O-antigen contributes to serotype specificity and immune evasion . Structural analysis via small-angle X-ray scattering (SAXS) reveals temperature-dependent supramolecular arrangements, including lamellar and cubic phases at 70% hydration, which impact interactions with host cells .

Q. What purification methods ensure high-quality LPS for experimental use?

LPS is typically extracted via phenol-based methods, followed by gel-filtration chromatography to reduce protein contamination (<3% by Lowry assay). The final product is lyophilized for stability and stored at 2–8°C. Quality checks include endotoxin activity assays (e.g., Limulus Amebocyte Lysate test) and structural validation via mass spectrometry .

Q. How is LPS administered in murine models of inflammation, and what are standard dosages?

For systemic inflammation, intraperitoneal (i.p.) injection of 20 mg/kg LPS in saline induces robust cytokine responses within 6 hours . In lung injury models, intratracheal administration of 5 mg/kg LPS (dissolved in 0.9% NaCl) via intubation-mediated delivery replicates acute respiratory distress syndrome .

Advanced Research Questions

Q. Why do studies report conflicting results on VE-cadherin disruption by LPS, and how does serotype selection contribute to this?

Discrepancies arise from LPS serotype-specific potency. E. coli O55:B5 induces significant VE-cadherin downregulation via TLR4/NF-κB, whereas O111:B4 shows minimal effect due to differences in lipid A acylation and TLR4 activation efficiency . Researchers must validate serotype purity and bioactivity (e.g., prostaglandin I2 induction) to ensure consistency .

Q. How can researchers optimize LPS-induced sepsis models to reflect human pathophysiology?

  • Dose titration : Sublethal doses (e.g., 10–20 mg/kg in mice) mimic hyperinflammatory phases without excessive mortality .
  • Combination models : Co-administration with agents like D-galactosamine sensitizes the liver to LPS, replicating multi-organ failure .
  • Endpoint selection : Measure ATP/creatine phosphate depletion in tissues to assess metabolic dysfunction .

Q. What molecular mechanisms explain the differential effects of LPS on NK cell activation?

Wild-type O55:B5 LPS enhances NK cytotoxicity via O-antigen-dependent TLR4 clustering, while delipidized or Ra mutant LPS (lacking O-antigen) fails to activate CD56+^+ NK subsets. Mass spectrometry confirms O-antigen integrity is critical for IFN-γ production .

Data Contradictions and Resolution

Q. How does LPS batch variability affect experimental reproducibility in neuroinflammation studies?

Batch-to-batch differences in protein contamination (<3% vs. higher) can skew microglial activation. For example, low-purity LPS may synergize with contaminating lipoproteins to amplify IL-1β release. Standardize batches using vendors providing detailed Certificates of Analysis (CoA) with protein/endotoxin ratios .

Methodological Best Practices

Q. What in vitro assays best quantify LPS bioactivity in immune cells?

  • TLR4 reporter assays : HEK-Blue™ cells transfected with TLR4/MD2/CD14 detect LPS-induced SEAP secretion (detection limit: 0.1–1 ng/mL) .
  • Cytokine profiling : ELISA for TNF-α/IL-6 in primary macrophages (e.g., 24-hour exposure to 100 ng/mL LPS) .
  • NF-κB translocation : Immunofluorescence staining in endothelial cells after 1-hour LPS treatment (10 µg/mL) .

Q. How should LPS be handled to prevent experimental artifacts?

  • Reconstitution : Dissolve lyophilized LPS in endotoxin-free water (4–5 mg/mL) with vortexing to avoid aggregates .
  • Storage : Aliquot and store at -80°C for long-term stability; avoid freeze-thaw cycles .
  • Controls : Include polymyxin B (10 µg/mL) to inhibit LPS effects and confirm TLR4 specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.